molecular formula C17H23N7 B6459965 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2404411-40-9

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6459965
CAS No.: 2404411-40-9
M. Wt: 325.4 g/mol
InChI Key: NIPXXWQCVUULCL-UHFFFAOYSA-N
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Description

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrrolidine groups

Preparation Methods

The synthesis of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain therapeutic applications.

Properties

IUPAC Name

2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-12-10-22(11-13-23)15-4-5-20-17(21-15)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXXWQCVUULCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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